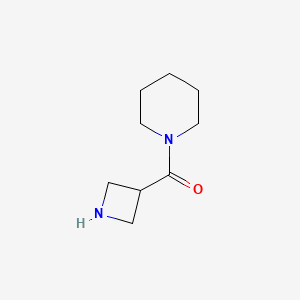![molecular formula C10H9ClN2O B1521310 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloropropan-1-one CAS No. 1037152-84-3](/img/structure/B1521310.png)
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloropropan-1-one
Vue d'ensemble
Description
2-Chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one is a chemical compound characterized by its unique molecular structure, which includes a pyrrolopyridine core
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one can act as inhibitors for various biological targets, including fibroblast growth factor receptors (FGFRs)[_{{{CITATION{{{1{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ](https://pubsrscorg/en/content/articlelanding/2021/ra/d1ra02660g){{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Medicine: The compound and its derivatives are being studied for their potential therapeutic effects. Their ability to modulate biological pathways makes them candidates for drug development.
Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
- This disruption affects cell proliferation, survival, and migration, leading to therapeutic effects .
Target of Action
- Pexidartinib primarily targets receptor tyrosine kinases (RTKs), including:
- Involved in immune regulation and tissue homeostasis. Essential for cell growth and differentiation. Plays a role in hematopoiesis and immune function .
Mode of Action
Biochemical Pathways
- Pexidartinib impacts several pathways:
- Regulates macrophage differentiation and function. Influences hematopoiesis, melanogenesis, and gastrointestinal function. Critical for hematopoietic stem cells and immune cells .
Pharmacokinetics (ADME Properties)
- Pexidartinib is orally administered and well-absorbed. It has moderate plasma protein binding. Primarily metabolized by CYP3A4. Elimination occurs mainly via feces (unchanged drug) and urine (metabolites) .
Result of Action
- Pexidartinib inhibits tumor growth by suppressing RTK-mediated signaling. It modulates immune responses and reduces inflammation. By targeting CSF-1R, it affects macrophage recruitment and polarization .
Action Environment
- Pexidartinib’s efficacy depends on the tumor context, immune response, and stromal interactions. Environmental factors (e.g., other medications, food) may influence its pharmacokinetics .
Analyse Biochimique
Biochemical Properties
It is known that pyrrolopyridine derivatives, which include this compound, have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells
Molecular Mechanism
It is likely to involve interactions with FGFRs, given the known activity of related pyrrolopyridine derivatives . These compounds inhibit FGFRs, leading to a decrease in downstream signaling pathways that regulate cell proliferation, migration, and angiogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with chloroacetic acid under specific conditions to introduce the chloro group[_{{{CITATION{{{1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_2{Synthesis, crystal structure, DFT, vibrational properties, Hirshfeld ...](https://www.x-mol.com/paper/1657616864926584832?adv).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_2{Synthesis, crystal structure, DFT, vibrational properties, Hirshfeld ...](https://www.x-mol.com/paper/1657616864926584832?adv).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted pyrrolopyridines.
Comparaison Avec Des Composés Similaires
2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one
3-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol
Uniqueness: 2-Chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one stands out due to its specific structural features and its ability to act as a versatile intermediate in organic synthesis. Its unique pyrrolopyridine core and chloro group contribute to its distinct chemical properties and biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6(11)9(14)8-5-13-10-7(8)3-2-4-12-10/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIPPRSBUWRMAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=C1C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


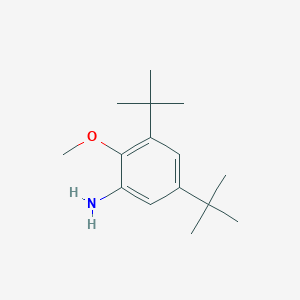
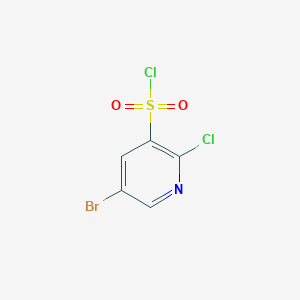
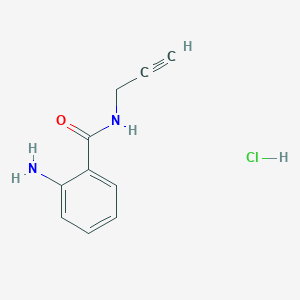
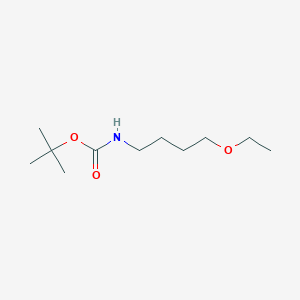
![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)

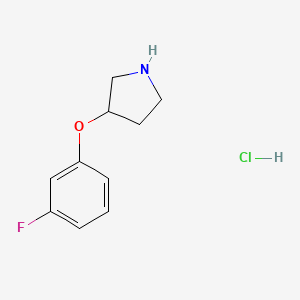
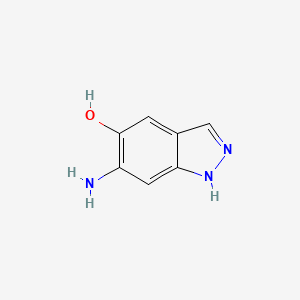
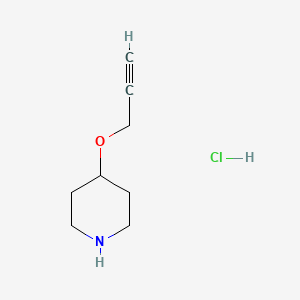

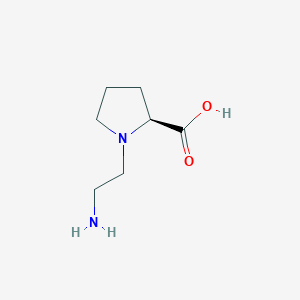

![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)
